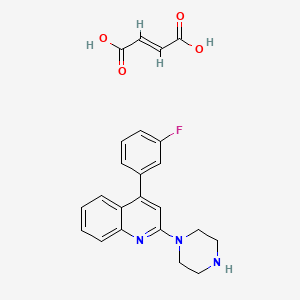

4-(3-Fluorophenyl)-2-piperazinoquinoline

Description

4-(3-Fluorophenyl)-2-piperazinoquinoline is a quinoline derivative featuring a piperazine ring at the 2-position and a 3-fluorophenyl substituent. Quinoline-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, receptors, and enzymes. The fluorine atom at the 3-position of the phenyl ring enhances electronic properties and metabolic stability, while the piperazine moiety contributes to solubility and pharmacokinetic optimization .

Properties

IUPAC Name |

(E)-but-2-enedioic acid;4-(3-fluorophenyl)-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3.C4H4O4/c20-15-5-3-4-14(12-15)17-13-19(23-10-8-21-9-11-23)22-18-7-2-1-6-16(17)18;5-3(6)1-2-4(7)8/h1-7,12-13,21H,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRLWCFBLOOTB-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Quinoline Amines with Piperazine Derivatives

Reductive amination offers a versatile route by coupling a 4-(3-fluorophenyl)quinolin-2-amine with a ketone or aldehyde-functionalized piperazine. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature is a common reducing system.

Procedure :

- 4-(3-Fluorophenyl)quinolin-2-amine (1.0 equiv) and piperazine-1-carbaldehyde (1.2 equiv) are dissolved in DCM.

- STAB (2.0 equiv) is added portion-wise under nitrogen.

- The mixture is stirred for 6–8 hours, quenched with aqueous sodium bicarbonate, and extracted.

Yield : 65–78% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study achieved 82% yield by irradiating the same reactants at 100°C for 20 minutes in ethanol.

Ullmann-Type Coupling for Piperazine Attachment

Copper-Catalyzed Aryl-Amine Bond Formation

The Ullmann reaction couples 2-amino-4-(3-fluorophenyl)quinoline with iodopiperazine derivatives using a copper(I) catalyst. Key conditions include:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Cs₂CO₃

- Solvent : Dioxane at 110°C.

Outcome :

- Isolated yields of 58–70% after 24 hours.

- Side products include homo-coupled piperazine (≤12%), mitigated by excess quinoline precursor.

Catalytic Hydrogenation of Nitro Intermediates

Two-Step Synthesis via Nitro Reduction

This method constructs the piperazine ring in situ:

- Nitroquinoline Preparation : 2-Nitro-4-(3-fluorophenyl)quinoline is synthesized via Friedländer condensation.

- Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over Pd/C in ethanol reduces the nitro group to an amine, which cyclizes with ethylene diamine to form piperazine.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Quinoline Intermediates

A 2022 patent detailed a solid-phase approach using Wang resin:

- Resin-bound 4-(3-fluorophenyl)quinoline-2-carboxylic acid is activated with HATU.

- Piperazine is coupled overnight in DMF.

- Cleavage with trifluoroacetic acid (TFA) yields the product.

Throughput : 50–60 mg per gram of resin, purity >90% by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-piperazinoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-2-piperazinoquinoline has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-piperazinoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties . The compound may act as an inhibitor or activator of specific pathways, depending on its structural modifications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-(3-Fluorophenyl)-2-piperazinoquinoline with structurally related compounds from the evidence:

Key Observations:

Fluorine Position : The 3-fluorophenyl group in the target compound vs. 2-fluorophenyl in may alter steric and electronic interactions with targets. Meta-substitution often enhances metabolic stability compared to ortho-substitution .

The target compound lacks such modifications, suggesting a balance between solubility and bioavailability.

Heterocyclic Cores: The imidazo-pyridazine core in YPC-21813 and the azetidinone in introduce rigidity, which may enhance target selectivity compared to the flexible quinoline scaffold.

Molecular Conformation and Crystallography

and provide crystallographic data for a trifluoromethylquinoline derivative, revealing bond angles and torsional strains (e.g., C18—F3—F2—F1 = 104.3° ). Piperazine rings in analogs like exhibit chair conformations, which optimize hydrogen bonding with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)-2-piperazinoquinoline, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core. A common approach includes:

Condensation reactions (e.g., Friedländer synthesis) to form the quinoline backbone .

Nucleophilic substitution to introduce the piperazine moiety at the 2-position of quinoline .

Suzuki-Miyaura coupling or Buchwald-Hartwig amination to attach the 3-fluorophenyl group .

- Characterization : Key intermediates are validated using 1H/13C NMR (to confirm regiochemistry) and HRMS (for molecular weight verification). For crystalline intermediates, X-ray crystallography resolves stereochemical ambiguities .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or UPLC with UV detection (≥95% purity threshold).

- Spectroscopy :

- 1H/13C NMR to verify substituent positions and piperazine connectivity .

- FT-IR for functional group identification (e.g., C-F stretch at ~1,100 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI or EI) for exact mass confirmation .

Q. How are preliminary biological activities of this compound assessed?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition studies (e.g., kinase or protease targets via fluorescence-based assays) .

- In silico docking : Preliminary binding affinity predictions using AutoDock or Schrödinger .

Q. What strategies are used to address solubility challenges during in vitro testing?

- Methodological Answer :

- Co-solvent systems : DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Salt formation : Hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-quinoline coupling step?

- Methodological Answer :

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Buchwald-Hartwig reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How should researchers resolve contradictions in NMR data for piperazine-containing derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : To distinguish dynamic rotational isomers of the piperazine ring .

- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons .

- Comparative crystallography : Cross-validate with X-ray structures of analogs .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog synthesis : Vary substituents on the quinoline (e.g., 4-fluoro vs. 4-chloro) and piperazine (e.g., N-methyl vs. N-aryl) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features .

- Biological profiling : Test analogs against a panel of cell lines or enzymes to correlate structural changes with activity .

Q. How can computational modeling predict the binding affinity of this compound to CNS targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with serotonin or dopamine receptors) using GROMACS .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorophenyl substitution .

Q. What methods are used to evaluate synergistic effects with chemotherapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.